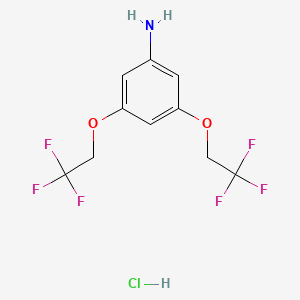
3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride
Overview
Description
3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride is a chemical compound with the molecular formula C10H10ClF6NO2 . It has a molecular weight of 325.64 .
Molecular Structure Analysis
The molecular structure of 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride consists of an aniline group (a benzene ring with an attached amino group) that is substituted at the 3 and 5 positions with 2,2,2-trifluoroethoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride are not fully detailed in the available resources. It is known that the compound is a powder .Scientific Research Applications
Chemical Synthesis and Organic Chemistry
- Monodentate Transient Directing Group in Cross-Coupling Reactions : It has been found that related compounds serve as efficient directing groups for palladium-catalyzed direct dehydrogenative cross-coupling reactions, facilitating the synthesis of symmetrical and unsymmetrical 9-fluorenones with high yields, excellent regioselectivities, and broad functional group compatibility (Wang et al., 2019).
Pesticide Development
- Synthesis of Novel Pesticides : The compound has been involved in the synthesis process of novel pesticides, like Bistrifluron, showcasing its role in creating potent growth-retarding agents against pests, demonstrating a feasible route for industrial production (Liu An-chan, 2015).
Material Science
- Development of Fluorescent Sensors : Through modifications, related anilines have been used to design and synthesize bis(1,2,3-triazolyl-γ-propylsilatranes) serving as effective fluorescent sensors for Cu2+ ions. This application underscores the compound's utility in the development of new materials with specific sensing capabilities (Singh et al., 2014).
Polymer Science
- Epoxy Systems with Improved Water Resistance : Investigations into epoxy systems incorporating similar compounds have highlighted the significant impact of substituents like trifluoromethyl on reducing water absorption, indicating the potential for creating more durable materials (Johncock & Tudgey, 1983).
Fluorine Chemistry
- Role in Synthesis of Fluorinated Materials : The compound's derivatives have been pivotal in synthesizing fluorinated materials, offering insights into the design and creation of substances with specific properties like thermal stability, solubility, and dielectric constants, which are crucial for various applications in electronics and beyond (Myung et al., 2003).
properties
IUPAC Name |
3,5-bis(2,2,2-trifluoroethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO2.ClH/c11-9(12,13)4-18-7-1-6(17)2-8(3-7)19-5-10(14,15)16;/h1-3H,4-5,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYLXBBATSRDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)OCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-methoxyphenyl)methyl]isoquinolin-5-amine](/img/structure/B1519452.png)
![N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide](/img/structure/B1519455.png)
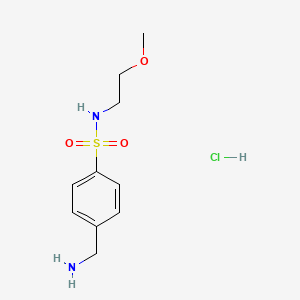
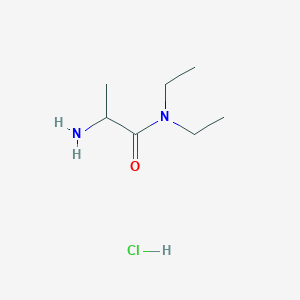
![6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1519461.png)
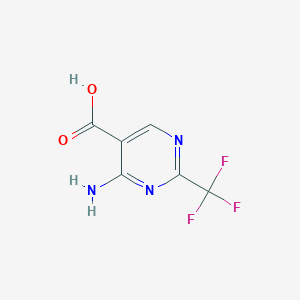
![2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519464.png)
![2-Amino-7-(4-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519466.png)
![tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate](/img/structure/B1519467.png)

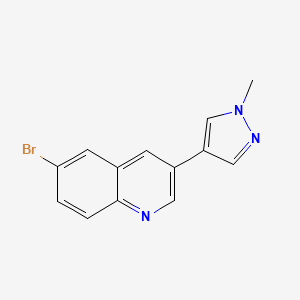

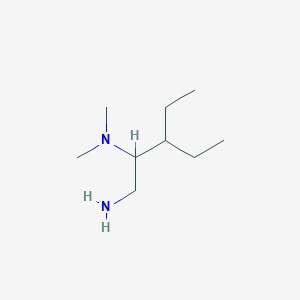
![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1519474.png)